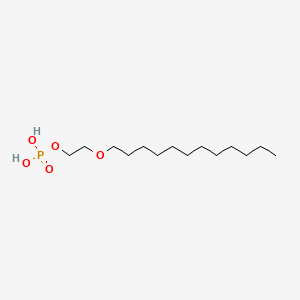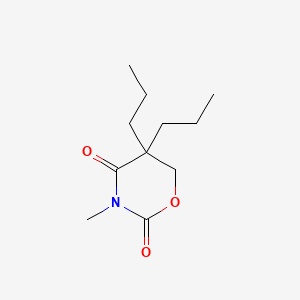![molecular formula C12H15N7O8 B12777531 [(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid CAS No. 81621-14-9](/img/structure/B12777531.png)
[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid” is a complex organic molecule It features a purine base attached to a hexahydrofurofuran ring system, with a nitrate group and nitric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the hexahydrofurofuran ring system. The purine base can be synthesized through a series of reactions involving the condensation of formamide with other precursors. The hexahydrofurofuran ring system is typically formed through cyclization reactions. The final step involves the nitration of the compound to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form different nitrogen oxides.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The purine base can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other complex molecules.
Biology: It may have applications in studying cellular processes and interactions due to its structural similarity to nucleotides.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to bind to specific enzymes or receptors and modulate their activity. The nitrate group can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar structure.
Nitroglycerin: A nitrate-containing compound used in medicine for its vasodilatory effects.
Uniqueness
This compound is unique due to its combination of a purine base with a hexahydrofurofuran ring system and a nitrate group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research.
Propriétés
Numéro CAS |
81621-14-9 |
|---|---|
Formule moléculaire |
C12H15N7O8 |
Poids moléculaire |
385.29 g/mol |
Nom IUPAC |
[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid |
InChI |
InChI=1S/C12H14N6O5.HNO3/c1-13-11-8-12(15-4-14-11)17(5-16-8)6-2-21-10-7(23-18(19)20)3-22-9(6)10;2-1(3)4/h4-7,9-10H,2-3H2,1H3,(H,13,14,15);(H,2,3,4)/t6-,7-,9+,10+;/m0./s1 |
Clé InChI |
IJSLTOWRYBNDIM-ZVGXWIELSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].[N+](=O)(O)[O-] |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3COC4C3OCC4O[N+](=O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
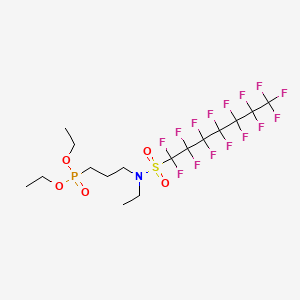
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
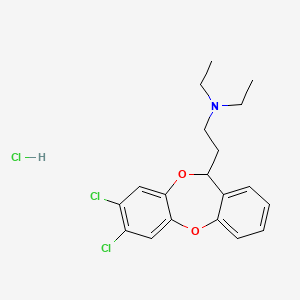
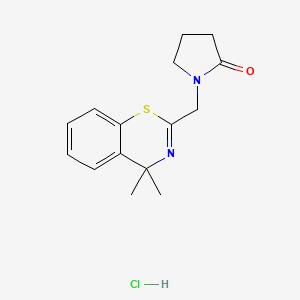
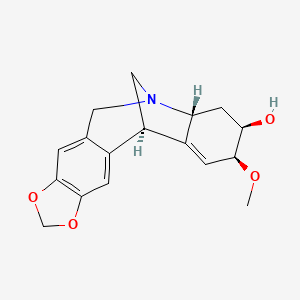

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

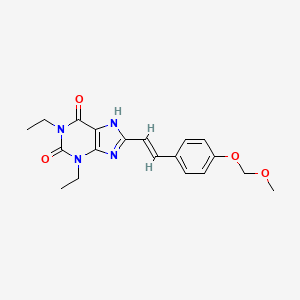
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
